molecular formula C7H10ClF2NO2 B2394483 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone CAS No. 2411227-13-7

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone

Cat. No.: B2394483
CAS No.: 2411227-13-7
M. Wt: 213.61
InChI Key: RCLIHHFIUSBLKE-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloroethanone moiety linked to an azetidine ring substituted with a difluoromethoxymethyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-(difluoromethoxymethyl)azetidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is not fully elucidated, but it is believed to involve interactions with specific molecular targets. The chloroethanone moiety may act as an electrophile, reacting with nucleophilic sites in biological molecules. The azetidine ring and difluoromethoxymethyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the difluoromethoxymethyl group is particularly noteworthy, as it can influence the compound’s lipophilicity and metabolic stability .

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO2/c8-1-6(12)11-2-5(3-11)4-13-7(9)10/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLIHHFIUSBLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCl)COC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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